N-Propyl-1-(thiophen-2-yl)cyclohexan-1-amine
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Overview
Description
N-Propyl-1-(thiophen-2-yl)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with a thiophene ring and an amine group. This compound is part of a broader class of heterocyclic compounds that are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-1-(thiophen-2-yl)cyclohexan-1-amine typically involves the condensation of thiophene derivatives with cyclohexanone derivatives under specific conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
N-Propyl-1-(thiophen-2-yl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-Propyl-1-(thiophen-2-yl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-Propyl-1-(thiophen-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or as a modulator of neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Another thiophene derivative with similar biological activities.
4-Propyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine: A structurally related compound with comparable chemical properties.
Uniqueness
N-Propyl-1-(thiophen-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexane ring with a thiophene ring and an amine group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H21NS |
---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-propyl-1-thiophen-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H21NS/c1-2-10-14-13(8-4-3-5-9-13)12-7-6-11-15-12/h6-7,11,14H,2-5,8-10H2,1H3 |
InChI Key |
BPADPVYTENAFQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1(CCCCC1)C2=CC=CS2 |
Origin of Product |
United States |
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